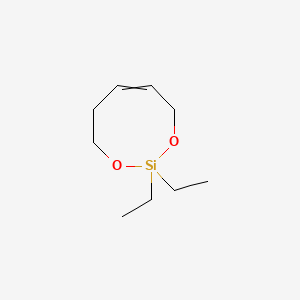
2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine is a unique organosilicon compound characterized by its distinctive structure, which includes a dioxasilocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine typically involves the reaction of diethylsilane with appropriate diols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dioxasilocine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and real-time monitoring can help in maintaining the desired reaction conditions and product specifications.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while reduction can produce silane derivatives.
Scientific Research Applications
2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of specialty polymers and as a component in high-performance coatings.
Mechanism of Action
The mechanism by which 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon-based structure allows it to engage in unique binding interactions, which can modulate biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tetralin: A hydrocarbon with a similar tetrahydro structure but lacks the silicon and oxygen atoms.
Siloxanes: Compounds containing silicon-oxygen bonds, similar to the dioxasilocine ring.
Organosilanes: Compounds with silicon-carbon bonds, sharing some reactivity with 2,2-Diethyl-2,4,5,8-tetrahydro-1,3,2-dioxasilocine.
Uniqueness
This compound is unique due to its dioxasilocine ring, which imparts distinct chemical and physical properties. This structure allows for specific interactions and reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C9H18O2Si |
|---|---|
Molecular Weight |
186.32 g/mol |
IUPAC Name |
2,2-diethyl-5,8-dihydro-4H-1,3,2-dioxasilocine |
InChI |
InChI=1S/C9H18O2Si/c1-3-12(4-2)10-8-6-5-7-9-11-12/h5-6H,3-4,7-9H2,1-2H3 |
InChI Key |
VEPWFNJDVWARGY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si]1(OCCC=CCO1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
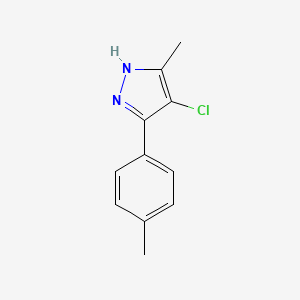
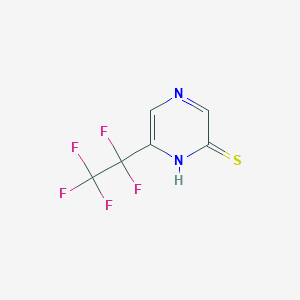
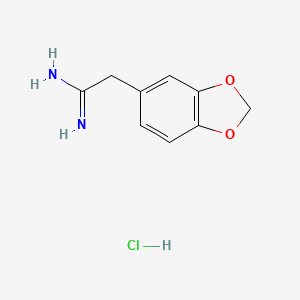
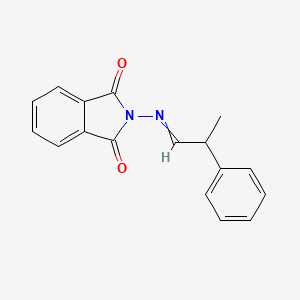
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
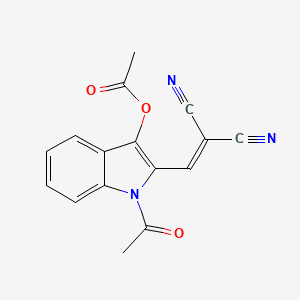
![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)
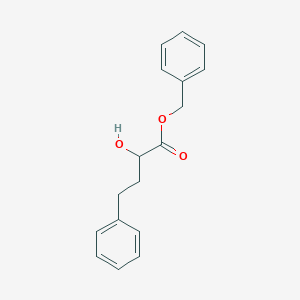


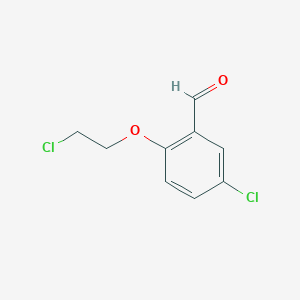
![[4-(3-Methylpyrazol-1-yl)phenyl]boronic acid](/img/structure/B11758549.png)
